N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Overview
Description
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide is a chemical compound with the molecular formula C11H11N3OS. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide is a unique chemical compound with potential biological activity. Thiazole derivatives, in general, have been found to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including analgesic and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-amino-4-phenylthiazole with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining precise temperature control. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxo-4-phenyl-1,3-thiazol-5-yl)acetamide.
Reduction: Formation of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanol.
Substitution: Formation of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)alkylacetamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cortisone reductase.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-phenylthiazole
- N-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanol
- N-(2-oxo-4-phenyl-1,3-thiazol-5-yl)acetamide
Uniqueness
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits a higher degree of enzyme inhibition and a broader spectrum of biological activities .
Properties
IUPAC Name |
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7(15)13-10-9(14-11(12)16-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJGYNDGJHUPMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358605 | |
Record name | N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54167-89-4 | |
Record name | N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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